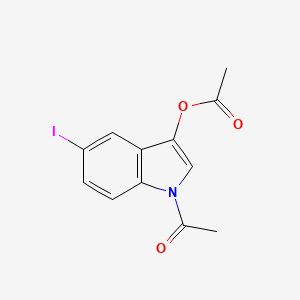

1-Acetyl-5-iodo-1H-indol-3-yl acetate

Description

Overview of Indole (B1671886) Heterocyclic Chemistry in Contemporary Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, stands as one of the most ubiquitous heterocyclic scaffolds in nature and medicinal chemistry. dcfinechemicals.comnih.gov This aromatic heterocycle is the core structure of the essential amino acid tryptophan and is found in a vast array of natural products, including complex alkaloids and neurotransmitters like serotonin. nih.gov In contemporary research, the indole nucleus is considered a "privileged structure" because its derivatives can bind to a multitude of biological receptors with high affinity, leading to a wide spectrum of physiological responses. researchgate.net Consequently, indole-containing compounds are integral to drug discovery, with applications ranging from anti-inflammatory agents like indomethacin (B1671933) to anti-cancer drugs such as vincristine. dcfinechemicals.com The rich chemistry of the indole heterocycle provides extensive opportunities for synthetic modification, allowing chemists to construct novel molecules and explore new chemical spaces. researchgate.net

Significance of N-Acylated and C-Halogenated Indole Derivatives in Organic Synthesis

The functionalization of the indole core at its nitrogen (N-1) and various carbon positions is a cornerstone of modern organic synthesis. N-acylation is a critical strategy for several reasons. Firstly, the N-acyl group can serve as a protecting group, modulating the nucleophilicity of the indole ring and directing electrophilic substitution to other positions. tradeindia.com Secondly, N-acylindoles are key structural motifs in numerous biologically active molecules. sigmaaldrich.comresearchgate.net The development of efficient N-acylation methods, including dehydrogenative coupling and reactions with various acylating agents, remains an active area of research. sigmaaldrich.comresearchgate.net

Concurrently, carbon-halogenated (C-halogenated) indoles are exceptionally valuable synthetic intermediates. researchgate.net The introduction of a halogen, particularly iodine, onto the indole ring creates a reactive "handle" for transition-metal-catalyzed cross-coupling reactions. mdpi.com Powerful synthetic methods such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions utilize these halogenated precursors to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular architectures that would be otherwise difficult to access. mdpi.com

Rationale for Comprehensive Academic Research on 1-Acetyl-5-iodo-1H-indol-3-yl acetate (B1210297)

The compound 1-Acetyl-5-iodo-1H-indol-3-yl acetate is a molecule of significant academic interest due to its unique combination of functional groups on the privileged indole scaffold. It embodies three key features that make it a versatile tool in chemical science:

N-Acylation: The acetyl group at the N-1 position modulates the electronic properties of the indole ring and can influence its reactivity in subsequent transformations.

C-Halogenation: The iodine atom at the C-5 position is an ideal functional group for engaging in a wide array of palladium-catalyzed cross-coupling reactions, offering a direct pathway for molecular diversification.

C-3 Acetoxy Group: The acetate at the C-3 position is a precursor to the indoxyl core. This functionality is the basis for its application as a chromogenic substrate, where enzymatic or chemical hydrolysis releases 1-acetyl-5-iodoindoxyl, a molecule that can undergo oxidative dimerization to form a distinctly colored indigo-type dye. researchgate.net

This trifunctional arrangement makes the title compound a valuable precursor for creating diverse chemical libraries for drug discovery and a specialized reagent for developing diagnostic assays.

Defining the Scope and Objectives of Scholarly Inquiry

This article provides a scholarly examination of this compound. The primary objectives are to:

Detail the established synthetic routes applicable to its preparation.

Present its known chemical and physical properties in a structured format.

Elucidate its potential applications as a chromogenic substrate and as a versatile intermediate in organic synthesis.

Provide a comprehensive table of all chemical compounds mentioned for clear reference.

The inquiry is strictly confined to the chemical nature of the title compound, excluding pharmacological, toxicological, or administrative data, to maintain a focused and scientifically rigorous discourse.

Properties

IUPAC Name |

(1-acetyl-5-iodoindol-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGNTWBEKXNMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)I)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 5 Iodo 1h Indol 3 Yl Acetate

Established Synthetic Pathways for Indolyl Acetates

Traditional methods for the synthesis of indolyl acetates, including the target compound, often rely on multi-step sequences starting from readily available benzoic acid precursors. These pathways involve the formation of key intermediates which then undergo cyclization and subsequent functionalization.

Cyclization Strategies Utilizing Carboxymethylamino Benzoic Acid Precursors

A prominent and effective route to 1-acetyl-indol-3-yl acetates involves the cyclization of 2-[(carboxymethyl)amino]benzoic acid derivatives. This method, often referred to as the Rössing cyclodecarboxylation, is a reliable approach for constructing the indole (B1671886) nucleus. The general two-step procedure begins with the synthesis of the N-substituted anthranilic acid derivative, followed by a cyclization-acetylation step.

For the synthesis of 1-acetyl-5-iodo-1H-indol-3-yl acetate (B1210297), the precursor would be 2-[(carboxymethyl)amino]-5-iodobenzoic acid. This intermediate is typically prepared through the condensation of a 2-amino-5-iodobenzoic acid with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium carbonate. The subsequent and final step involves heating the 2-[(carboxymethyl)amino]-5-iodobenzoic acid with acetic anhydride (B1165640) and a base, commonly sodium acetate. This reaction proceeds via a cyclization and decarboxylation cascade to yield the desired 1-acetyl-5-iodo-1H-indol-3-yl acetate. researchgate.net This method has been shown to be efficient for a range of substituted 1-acetyl-1H-indol-3-yl acetates, with moderate to good yields reported for various analogs. researchgate.net

Indole Ring Formation from Halogenated Benzoic Acid Derivatives

The synthesis of the requisite 2-[(carboxymethyl)amino]benzoic acid precursors often starts from halogenated benzoic acids. For the target molecule, a suitable starting material would be a 2,5-dihalogenated benzoic acid, such as 2-chloro-5-iodobenzoic acid. The synthesis of 2-amino-5-iodobenzoic acid itself can be achieved by the direct iodination of 2-aminobenzoic acid. ontosight.ai

An established method involves the Ullmann condensation of a 2-chlorobenzoic acid derivative with an amino acid, such as glycine (B1666218). In the context of synthesizing the 5-iodo substituted target, 2-chloro-5-iodobenzoic acid would be reacted with glycine in the presence of a copper catalyst and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This reaction yields the intermediate 2-[(carboxymethyl)amino]-5-iodobenzoic acid. This intermediate is then subjected to the Rössing cyclodecarboxylation as described previously to afford this compound. researchgate.netresearchgate.net This approach is versatile and allows for the introduction of various substituents on the benzene (B151609) ring of the indole nucleus by starting with appropriately substituted 2-chlorobenzoic acids.

Decarboxylation-Cyclization Sequences in Indole Synthesis

The key transformation in the synthesis of 1-acetyl-indol-3-yl acetates from 2-[(carboxymethyl)amino]benzoic acid precursors is the decarboxylation-cyclization sequence. This process is a type of intramolecular condensation that leads to the formation of the pyrrole (B145914) ring of the indole system. The reaction is typically promoted by heating in the presence of acetic anhydride and sodium acetate. researchgate.net

The mechanism involves the initial formation of a mixed anhydride from the carboxylic acid group of the 2-[(carboxymethyl)amino]benzoic acid and acetic anhydride. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the carboxymethyl group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of water and decarboxylation, driven by the formation of the stable aromatic indole ring, occurs. The acetic anhydride present in the reaction mixture also serves to acetylate both the nitrogen atom of the indole ring and the hydroxyl group at the 3-position, thus directly yielding the 1-acetyl-1H-indol-3-yl acetate product. This one-pot cyclization and double acetylation is a highly efficient method for the synthesis of these compounds. researchgate.net

Modern and Enhanced Synthetic Protocols

In recent years, advancements in synthetic methodologies have led to the development of more efficient and rapid protocols for the synthesis of indole derivatives. These modern techniques often offer advantages in terms of reaction times, yields, and milder reaction conditions.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like indoles. nih.gov The synthesis of 1-acetyl-1H-indol-3-yl acetate and its derivatives has been significantly improved by the application of microwave irradiation. reading.ac.ukresearchgate.net

In this approach, the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride and a base, such as triethylamine, is carried out under microwave heating. This method dramatically reduces the reaction time from hours to just a few minutes, while often providing comparable or even improved yields compared to conventional heating methods. For the synthesis of this compound, the corresponding 2-[(carboxymethyl)amino]-5-iodobenzoic acid precursor can be subjected to microwave irradiation in the presence of acetic anhydride and triethylamine. A typical procedure involves heating the reaction mixture to around 80°C for a minute with an initial power of 300 W. reading.ac.uk This rapid and efficient protocol is highly advantageous for the synthesis of libraries of substituted indolyl acetates.

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 2-[(Carboxymethyl)amino]benzoic acids | Acetic anhydride, Triethylamine | Microwave, 80°C, 1 min | 1-Acetyl-1H-indol-3-yl acetate derivatives | 34-71% | reading.ac.uk |

Metal-Catalyzed Approaches to Indole Core Construction (e.g., Gold Catalysis for Related Indoles)

Transition metal catalysis has revolutionized the synthesis of indoles, offering novel pathways with high efficiency and selectivity. rsc.org While a specific gold-catalyzed synthesis of this compound has not been extensively reported, gold catalysis is a prominent modern method for constructing the indole core, which could be adapted for this purpose. Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are particularly effective in activating alkynes towards nucleophilic attack. acs.org

A common strategy involves the intramolecular hydroarylation or hydroamination of an appropriately substituted aniline (B41778) derivative bearing an alkyne moiety. For instance, a 2-alkynylaniline can undergo a gold-catalyzed cyclization to form the indole ring. rsc.org To synthesize a precursor for the target molecule, one could envision a route starting from a 2-alkynyl-4-iodoaniline. This precursor, upon gold-catalyzed cyclization, would yield 5-iodoindole (B102021). Subsequent N-acetylation and C-3 acetoxylation would then lead to the final product. Gold-catalyzed reactions are known for their mild conditions and tolerance of various functional groups. nih.gov The development of such a route would represent a modern and potentially highly efficient approach to this compound.

| Catalyst | Reactant Type | Reaction Type | Product | Reference |

| Gold(I) or Gold(III) complexes | 2-Alkynylanilines | Intramolecular hydroamination/hydroarylation | Substituted indoles | rsc.orgnih.gov |

Application of Hypervalent Iodine Reagents in Indole Functionalization

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, often mimicking the reactivity of transition metals. acs.orgnih.gov Their utility in the functionalization of heterocyclic compounds, particularly indoles, is well-documented. These reagents are effective oxidants and can facilitate a wide range of transformations, including halogenations, acetoxylations, and oxidative cyclizations. researchgate.netrsc.org

One of the most common hypervalent iodine(III) reagents, (diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is particularly relevant for the synthesis of the target molecule. PIDA serves as a powerful tool for the direct C-H acetoxylation of indoles. jlu.edu.cn This process avoids the need for harsh conditions or heavy metal catalysts, aligning with more sustainable chemical practices. The reaction mechanism typically involves the activation of the indole nucleus, making it susceptible to nucleophilic attack by an acetate anion. The N-acetyl group in the target molecule influences the electronic properties of the indole ring, which in turn affects the reactivity at the C3 position. Hypervalent iodine reagents can be used to promote the introduction of an acetate group at this position with high selectivity. rsc.orgjlu.edu.cn

Beyond simple functional group installation, hypervalent iodine reagents can mediate complex dearomatization reactions of indoles, leading to the formation of spirocyclic or other intricate molecular architectures. researchgate.net While not directly involved in the synthesis of this compound, these applications underscore the broad synthetic potential of hypervalent iodine chemistry in manipulating the indole core. nih.govresearchgate.net

Regioselective Functionalization Techniques Relevant to this compound

Achieving the desired substitution pattern on the indole ring requires precise control over the regioselectivity of two key transformations: iodination at the C5 position and acetoxylation at the C3 position.

The functionalization of the benzene portion of the indole nucleus is often challenging due to the lower reactivity of the C4-C7 positions compared to the pyrrole ring's C2 and C3 positions. nih.gov However, methods for the direct and highly regioselective C5-H iodination of indoles have been developed. rsc.orgrsc.org

One effective strategy involves the use of N-iodosuccinimide (NIS) as the iodine source. rsc.org The reaction can proceed without the need for a metal catalyst, which is advantageous for applications in medicinal chemistry where metal contamination is a concern. rsc.orgresearchgate.net Mechanistic studies suggest that this transformation may proceed through a radical pathway. rsc.org The regioselectivity for the C5 position is a notable feature of this methodology, providing a direct route to C5-functionalized indoles, which are important precursors for many bioactive molecules. rsc.orgacs.org The presence of an electron-withdrawing group at the C3 position can influence the directing effects for this C5-iodination. researchgate.net

The C3 position of indole is inherently nucleophilic and prone to electrophilic substitution. However, direct C-H acetoxylation requires an oxidative approach. A metal-free method utilizing phenyliodine(III) diacetate (PIDA) in acetic acid has been established for the C3-acetoxylation of various indole derivatives. jlu.edu.cn

This transformation is efficient and proceeds under relatively mild conditions, typically at around 60 °C. jlu.edu.cn The reaction provides a direct route to 3-acetoxyindoles, which are valuable synthetic intermediates. jlu.edu.cn For the synthesis of the target molecule, this step would be performed on the 1-acetyl-5-iodo-1H-indole precursor. The N-acetyl group serves as a protecting group and modulates the reactivity of the indole ring. The activation of the N-acetylindole with a Lewis acid like iron(III) chloride can also make the C2=C3 double bond susceptible to nucleophilic attack, though this leads to different products (indolines) and is not a direct acetoxylation method. nih.gov The PIDA-mediated reaction remains the most direct approach for the required C3-acetoxylation. jlu.edu.cn

Methodological Comparative Analysis of Synthetic Strategies

For the C5-iodination step, optimization would involve screening various iodine sources and additives. While NIS has proven effective, other reagents could be considered. The temperature and solvent are critical parameters that can influence both the reaction rate and selectivity.

For the C3-acetoxylation, the amount of PIDA and the reaction temperature are key variables to optimize. jlu.edu.cn The table below presents a comparative overview of conditions for the individual functionalization steps, based on methodologies developed for the indole scaffold.

| Transformation | Reagent(s) | Conditions | Typical Yield Range | Key Advantages |

|---|---|---|---|---|

| C5-Iodination | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Dichloromethane (B109758), room temp. | Up to 80-90% | High C5-regioselectivity, metal-free. rsc.org |

| C3-Acetoxylation | Phenyliodine(III) diacetate (PIDA) | Acetic acid (HOAc), 60 °C | 45-86% | Metal-free, direct C-H functionalization. jlu.edu.cn |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.comresearchgate.net These principles can be applied to the synthesis of the target compound in several ways.

Atom Economy: The direct C-H functionalization methods for both iodination and acetoxylation are inherently more atom-economical than classical approaches that require pre-functionalized starting materials.

Use of Safer Solvents and Reagents: The use of hypervalent iodine reagents like PIDA is preferable to many transition metal oxidants, which can be toxic and difficult to remove from the final product. rsc.org While dichloromethane is an effective solvent for iodination, exploring greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could reduce the environmental footprint.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of indole derivatives, often under solvent-free conditions. tandfonline.comtandfonline.com Applying microwave irradiation to the iodination or acetoxylation steps could potentially reduce reaction times and energy consumption. Furthermore, mechanochemical methods, which involve solvent-free grinding of reactants, represent another promising green approach for indole synthesis. rsc.org

Catalysis: The development of catalytic versions of these reactions, where the primary reagent (like the hypervalent iodine compound) is used in smaller amounts and regenerated in situ, would be a significant advancement from a green chemistry perspective. rsc.org The metal-free nature of the key C-H functionalization steps is a major advantage. jlu.edu.cnrsc.org

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 5 Iodo 1h Indol 3 Yl Acetate

Examination of Substituent Effects on the Reactivity Profile of the Indole (B1671886) Nucleus

The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic site. researchgate.net However, the substituents on 1-Acetyl-5-iodo-1H-indol-3-yl acetate (B1210297) significantly modulate this intrinsic reactivity.

N-Acetyl Group : The acetyl group on the indole nitrogen acts as a strong electron-withdrawing group. This delocalization of the nitrogen's lone pair of electrons into the acetyl carbonyl reduces the electron density of the entire indole ring system, thereby deactivating it towards electrophilic attack compared to an unsubstituted indole. researchgate.net This N-acylation is a common strategy to not only temper the indole's reactivity but also to protect the nitrogen atom from participating in undesired side reactions. nih.gov

C3-Acetate Group : The presence of an acetate group at the C3 position physically blocks the most reactive site of the indole nucleus. This blockage prevents direct electrophilic substitution at C3 and electronically deactivates the pyrrole (B145914) portion of the heterocycle. Consequently, electrophilic attack, if forced, would be directed towards the carbocyclic (benzene) ring.

Together, these three substituents create a unique reactivity profile. The electron-withdrawing nature of the N-acetyl and C3-acetate groups stabilizes the molecule, while the C5-iodine provides a specific site for targeted functionalization, primarily through cross-coupling chemistry.

Transformations Involving the C5-Iodine Moiety

The carbon-iodine bond at the C5 position is the most versatile functional handle on the 1-Acetyl-5-iodo-1H-indol-3-yl acetate molecule. Aryl iodides are highly prized substrates in organic synthesis due to their high reactivity in a variety of coupling reactions, which allows for the straightforward introduction of diverse molecular fragments at this specific position. researchgate.net

The versatility of the C5-iodo group facilitates access to a wide range of 5-substituted indole derivatives. researchgate.net These transformations are crucial for building molecular complexity and are widely employed in the synthesis of medicinally relevant compounds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under milder conditions with a broader range of coupling partners. wikipedia.org

Reactivity of the C3-Acetate Group in Derivatization

The acetate group at the C3 position serves as a masked hydroxyl group (an indoxyl). It can be readily removed through hydrolysis under either acidic or basic conditions to reveal the corresponding 1-acetyl-5-iodo-1H-indol-3-ol. This indoxyl species is a key intermediate for further derivatization.

Recent studies have also explored the direct use of 3-acetoxyindoles in novel transformations. For instance, palladium-catalyzed intramolecular deacetylative dearomatization reactions of 3-acetoxyindoles have been developed to create tetracyclic indolin-3-ones bearing C2-quaternary stereocenters. rsc.org This demonstrates that the C3-acetate group can participate directly in sophisticated, palladium-catalyzed bond-forming events, moving beyond its traditional role as a simple protecting group.

Influence of the N-Acetyl Group on Indole Reactivity

Furthermore, the N-acetyl group serves as a robust protecting group. It prevents N-alkylation, N-arylation, or other reactions at the nitrogen position, thereby directing functionalization to other parts of the molecule, such as the C5-iodine. nih.gov While this group can be removed under harsh hydrolytic conditions, its stability under a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions, makes it an invaluable component for multi-step syntheses.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The C5-iodine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The high reactivity of the aryl iodide bond allows these reactions to proceed with high efficiency and under relatively mild conditions. wikipedia.org This has enabled the synthesis of a vast array of 5-substituted indole derivatives from precursors like this compound.

Several key palladium-catalyzed reactions are applicable:

Suzuki-Miyaura Coupling : This reaction couples the 5-iodoindole (B102021) with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, typically to introduce an aryl or vinyl group. nih.govwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. nih.gov

Heck Reaction : This reaction forms a carbon-carbon bond by coupling the 5-iodoindole with an alkene. nih.govorganic-chemistry.org It is a powerful method for synthesizing substituted alkenes and has been successfully applied to halo-indoles. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the 5-iodoindole with a terminal alkyne, providing a direct route to 5-alkynylindoles. wikipedia.orgnih.govlibretexts.org These products are themselves versatile intermediates for further transformations.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the 5-iodoindole with an amine. wikipedia.orgresearchgate.net It is a premier method for the synthesis of N-aryl compounds and has revolutionized the synthesis of aromatic amines. wikipedia.orgyoutube.com

The following table summarizes these key transformations:

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (sp²-sp²) | 5-Arylindole |

| Heck Reaction | Alkene | C-C (sp²-sp²) | 5-Alkenylindole |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | 5-Alkynylindole |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 5-(Amino)indole |

Computational and Theoretical Elucidation of Reaction Mechanisms

While specific computational studies on this compound are not extensively documented, computational and theoretical chemistry provides powerful tools for understanding the reactivity of substituted indoles in general. Methods such as Density Functional Theory (DFT) are frequently employed to investigate reaction mechanisms, predict regioselectivity, and analyze the stability of intermediates and transition states. nih.govresearchgate.net

For instance, computational studies on the synthesis of indoles have elucidated the role of catalysts in C-C bond formation and cyclization steps. nih.gov These studies can calculate activation energies for different potential pathways, explaining why a particular regioisomer is formed preferentially. In the context of substituted indoles, theoretical models can predict how electron-donating or electron-withdrawing groups influence the electron density at different positions of the ring, thereby guiding synthetic strategies. nih.govacs.org For palladium-catalyzed reactions, computational models can help elucidate the complex catalytic cycle, including the energetics of oxidative addition, transmetalation, and reductive elimination steps, leading to a more rational design of catalysts and reaction conditions.

Advanced Spectroscopic and Analytical Characterization of 1 Acetyl 5 Iodo 1h Indol 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 1-Acetyl-5-iodo-1H-indol-3-yl acetate (B1210297), both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide critical information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the acetyl protons, and the acetate methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be key to assigning each signal to a specific proton.

Interactive Data Table: ¹H NMR Spectral Data for 1-Acetyl-5-iodo-1H-indol-3-yl acetate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | Data not available | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available | Data not available |

| N-COCH₃ | Data not available | Data not available | Data not available | Data not available |

| O-COCH₃ | Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, methyl), and techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

| N-C =O | Data not available |

| N-COC H₃ | Data not available |

| O-C =O | Data not available |

| O-COC H₃ | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This accurate mass measurement allows for the determination of the elemental composition and the molecular formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected molecular formula is C₁₂H₁₀INO₃.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the acetyl and acetate functions, as well as vibrations corresponding to the aromatic indole ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be utilized to ensure the sample is free from starting materials, by-products, and other impurities. The purity would typically be reported as a percentage, often determined by the peak area in an HPLC chromatogram.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is an indispensable technique for assessing the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would typically involve reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A suitable method would likely employ a C18 stationary phase, which is a common choice for separating a wide range of organic molecules. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (like formic or acetic acid) to improve peak shape and resolution. The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, allowing for the efficient elution of compounds with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance.

Due to the limited availability of specific experimental data for this compound, the following table presents a typical set of HPLC parameters that would be suitable for its analysis, based on methods developed for structurally related N-acetylated and halogenated indole derivatives.

| Parameter | Value |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size) |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, GC-MS can provide information about its molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the acetyl group, the acetate group, and potentially the iodine atom, providing further structural evidence. The table below outlines plausible GC-MS conditions and expected major fragmentation patterns for the compound.

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | 100 °C (2 min), then ramp to 300 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

Expected Key Mass Fragments:

| m/z Value | Proposed Fragment Identity |

| 357 | [M]+ (Molecular Ion) |

| 315 | [M - C2H2O]+ (Loss of ketene (B1206846) from acetyl group) |

| 298 | [M - C2H3O2]+ (Loss of acetate radical) |

| 230 | [M - I]+ (Loss of iodine radical) |

| 188 | [M - I - C2H2O]+ |

| 43 | [CH3CO]+ (Acetyl cation) |

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a specific crystal structure for this compound is not publicly available, the following table provides representative crystallographic data that would be expected for a substituted indole derivative of this nature, based on published structures of similar halogenated and functionalized indoles.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å, β = 98.5° |

| Volume | 1550 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.52 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Refinement Method | Full-matrix least-squares on F² |

Strategic Applications in Complex Organic Synthesis and Chemical Research

Utilization of 1-Acetyl-5-iodo-1H-indol-3-yl acetate (B1210297) as a Versatile Synthetic Intermediate

The unique combination of functionalities in 1-Acetyl-5-iodo-1H-indol-3-yl acetate allows it to serve as a powerful intermediate in multi-step synthetic sequences. The N-acetyl and O-acetyl groups provide protection for the indole (B1671886) nitrogen and the C-3 hydroxyl group, respectively, while also influencing the reactivity of the indole ring. These groups can be selectively removed under specific conditions to reveal reactive sites for further functionalization. However, the most synthetically attractive feature is the iodine atom at the C-5 position, which opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This reactivity is central to its role as a precursor for complex molecular architectures. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings are routinely employed to append aryl, alkynyl, and vinyl groups, respectively, at the C-5 position. mdpi.commdpi.com These reactions are fundamental in modern organic synthesis for their efficiency, functional group tolerance, and reliability in constructing complex molecular frameworks from simple precursors. mdpi.com

| Reaction Type | Catalyst/Reagents | Bond Formed | Application |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester, Base | C-C (Aryl) | Synthesis of biaryl systems, complex alkaloids |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Terminal alkyne, Base | C-C (Alkynyl) | Construction of conjugated systems, natural product analogs |

| Heck Coupling | Pd catalyst, Alkene, Base | C-C (Vinyl) | Formation of substituted alkenes |

This table summarizes key cross-coupling reactions applicable to the C-5 iodo position of the title compound, enabling its use as a versatile synthetic intermediate.

Indole alkaloids are a large and structurally diverse class of natural products known for their wide range of biological activities and pharmaceutical applications, including anticancer and antimicrobial properties. nih.govnih.govresearchgate.net The synthesis of these complex molecules often requires starting materials that allow for the controlled and sequential introduction of various substituents onto a core indole structure.

This compound is an ideal precursor for this purpose. The C-5 iodo group can be replaced via cross-coupling reactions to install complex side chains or to form fused ring systems that are characteristic of many indole alkaloids. nih.gov For instance, a Suzuki coupling could be used to attach a substituted phenyl or heterocyclic ring, a common structural motif in this class of compounds. Subsequent deprotection of the acetyl groups and modification at the N-1 and C-3 positions would provide access to a diverse library of alkaloid analogs for biological screening.

The reactivity of this compound extends beyond its use as a precursor for natural product analogs. It is also a valuable building block for the construction of novel, non-natural heterocyclic systems. researchgate.net The indole nucleus is a privileged scaffold in medicinal chemistry, and fusing it with other heterocyclic rings is a common strategy for creating new chemical entities with unique properties. nih.govnih.gov

The C-5 iodo group can participate in intramolecular cyclization reactions, often following an initial intermolecular cross-coupling reaction. For example, a Sonogashira coupling could introduce an alkyne with a terminal nucleophile, which could then undergo a palladium- or copper-catalyzed cyclization to form a new ring fused to the indole core. mdpi.com Similarly, the N-acetyl group can be removed to liberate the indole NH, which can then act as a nucleophile in intramolecular reactions to build systems like oxazino[4,3-a]indoles. nih.gov This versatility allows chemists to design and synthesize a wide array of polycyclic heteroaromatic compounds for various applications.

Contributions to the Development of Functional Organic Molecules (e.g., Chromogenic Compounds)

Beyond its role in complex synthesis, 1-acetyl-1H-indol-3-yl acetate and its derivatives are key components in the development of functional organic molecules, particularly chromogenic compounds. researchgate.net Chromogenic substrates are molecules that produce a colored product upon enzymatic cleavage and are widely used in microbiology and biotechnology for the rapid identification of specific microorganisms. researchgate.net

In this context, the 1-acetyl-1H-indol-3-yl acetate moiety acts as an "aglycon," which is the non-sugar part of a glycoside. This indole-based aglycon is attached to a specific carbohydrate that can be recognized and cleaved by an enzyme unique to a target microorganism, such as β-galactosidase in E. coli. Upon enzymatic hydrolysis of the carbohydrate, the liberated 1-acetyl-1H-indol-3-ol is unstable and undergoes oxidation and dimerization to form a brightly colored indigo (B80030) dye, providing a clear visual signal for the presence of the enzyme and, by extension, the microorganism. researchgate.net The presence of substituents on the indole ring, such as the iodo group, can modulate the color and properties of the resulting dye. An efficient two-step procedure for synthesizing these valuable compounds starting from substituted 2-chlorobenzoic acids has been developed. researchgate.net

| Enzyme Target | Microorganism Example | Chromogenic Principle |

| β-Galactosidase | Escherichia coli | Enzymatic cleavage releases an indoxyl derivative, which oxidizes to form a colored precipitate. |

| β-Glucuronidase | Escherichia coli | Similar to above, specific enzyme action leads to a visible color change. |

| Alkaline Phosphatase | Various | Enzyme dephosphorylates a substrate, leading to the formation of a colored product. |

This table illustrates the application of indoxyl-based compounds, for which this compound is a key precursor, in chromogenic assays for microbial identification.

Role in the Discovery of New Chemical Entities within Pharmaceutical Lead Optimization

In the field of drug discovery, the process of lead optimization involves systematically modifying a biologically active compound (a "lead") to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetics. The indole scaffold is a common feature in many approved drugs and clinical candidates. nih.govnih.govnih.gov

This compound serves as an excellent template for lead optimization campaigns. Its three distinct functionalization points allow for the systematic exploration of the chemical space around a lead structure. The C-5 iodo group is particularly valuable for this purpose. Using modern parallel synthesis techniques, a library of analogs can be rapidly generated by performing various palladium-catalyzed cross-coupling reactions on the C-5 position, introducing a wide range of substituents. mdpi.com This allows medicinal chemists to probe the structure-activity relationship (SAR) and identify which groups at this position enhance the desired biological activity. For example, novel indole-based compounds have been developed as potent inhibitors of targets like tubulin polymerization and xanthine (B1682287) oxidase through such synthetic strategies. nih.govrsc.org The ability to easily create diverse analogs makes this compound a powerful tool in the iterative cycle of design, synthesis, and testing that drives the discovery of new medicines.

Emerging Research Frontiers and Future Perspectives

Development of Innovative and Sustainable Synthetic Routes for Indole (B1671886) Derivatives

The synthesis of highly substituted indoles like 1-Acetyl-5-iodo-1H-indol-3-yl acetate (B1210297) has traditionally relied on multi-step sequences. However, the field is rapidly moving towards more innovative and sustainable methods that prioritize efficiency and environmental responsibility.

Key Developments:

Green Chemistry Approaches: Modern synthetic strategies focus on minimizing waste and using less hazardous materials. This includes the use of water as a solvent, microwave irradiation, and solid acid catalysts to replace conventional methods. openmedicinalchemistryjournal.comnih.gov For instance, protocols using palladium-on-carbon (Pd/C) catalysts in solvents like dimethylformamide (DMF) offer a recyclable and efficient way to construct the indole core. chemistryviews.org

Catalytic Systems: Magnetic nanoparticles (MNPs) are emerging as highly efficient and reusable heterogeneous catalysts for indole synthesis, aligning with green chemistry principles. researchgate.net These catalysts can be easily removed from the reaction mixture using a magnet, simplifying purification and reducing waste. researchgate.net

One-Pot and Multicomponent Reactions: Elegant synthetic routes are being developed that combine multiple steps into a single operation (one-pot) or bring together multiple starting materials simultaneously (multicomponent reactions). rsc.orgrsc.org These methods, often performed without metal catalysts and in benign solvents like ethanol, significantly improve efficiency and reduce the environmental impact of synthesizing complex indole structures. rsc.org

C-H Functionalization: Direct functionalization of indole C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov This approach provides a more direct and atom-economical route to substituted indoles. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indole Derivatives

| Feature | Traditional Methods | Sustainable/Innovative Methods |

| Catalysts | Often stoichiometric Lewis/Brønsted acids | Recyclable catalysts (e.g., Pd/C, magnetic nanoparticles) chemistryviews.orgresearchgate.net |

| Solvents | Often volatile organic compounds (VOCs) | Benign solvents (e.g., water, ethanol), or solvent-free conditions nih.govrsc.org |

| Efficiency | Multi-step, lower yields | One-pot, multicomponent reactions, higher yields rsc.orgrsc.org |

| Waste | Significant byproduct formation | Minimal waste, high atom economy |

| Energy | Often requires high temperatures and long reaction times | Microwave-assisted synthesis, shorter reaction times openmedicinalchemistryjournal.com |

Unveiling Novel Reactivity Patterns and Unprecedented Selectivity in Transformations

Research into indole chemistry continues to uncover new ways in which the indole ring can react, allowing for the synthesis of previously inaccessible structures. For a molecule like 1-Acetyl-5-iodo-1H-indol-3-yl acetate, the iodine atom at the C5 position is particularly significant.

Key Developments:

Regioselective Halogenation: The ability to selectively introduce a halogen, such as iodine, at a specific position on the indole ring is crucial. Recent methods have achieved highly regioselective C5-H direct iodination without the use of metal catalysts, which is beneficial for the late-stage modification of complex molecules. rsc.orgresearchgate.net Such methods provide direct access to versatile intermediates like 5-iodoindoles.

Versatility of Aryl Iodides: The C-I bond is a versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents at the C5 position. beilstein-journals.org This versatility is a cornerstone of modern synthetic chemistry.

Site-Selective Functionalization: A major challenge in indole chemistry is controlling the position of functionalization. nih.gov Innovative strategies using directing groups have enabled selective C-H functionalization at positions C4, C6, and C7, which are traditionally difficult to access. nih.govrsc.org

Iodine-Mediated Reactions: Iodine itself can act as a catalyst or promoter for various transformations. It has been used to promote the regioselective C2-amination of indoles and to catalyze the synthesis of diindolylmethanes, showcasing its unique reactivity. rsc.orgbeilstein-journals.org

Integration of Cutting-Edge Analytical and Spectroscopic Methodologies

The characterization of complex indole derivatives requires sophisticated analytical techniques to confirm their structure and purity.

Key Methodologies:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural elucidation. For indole derivatives, specific chemical shifts and coupling constants can confirm substitution patterns. nih.govyoutube.com For example, the NH proton of an indole typically appears as a broad signal at a high chemical shift in the 1H NMR spectrum. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the molecular formula. nih.govmdpi.com Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are used for both identification and quantification. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, confirming connectivity and stereochemistry. semanticscholar.orgrsc.org

UV-Photoelectron Spectroscopy (UV-PES): This technique, often combined with computational methods, provides insight into the electronic structure of molecules by measuring their gas-phase ionization energies. nih.govacs.org

Photometric Methods: Simple and rapid photometric methods can be developed for the quantitative analysis of indole compounds by forming colored charge-transfer complexes. pjsir.org

Table 2: Key Analytical Techniques for Indole Derivative Characterization

| Technique | Information Provided | Relevance to this compound |

| 1H & 13C NMR | Connectivity of atoms, chemical environment of protons and carbons. youtube.com | Confirms the positions of the acetyl, iodo, and acetate groups. |

| Mass Spectrometry | Molecular weight and elemental composition. nih.gov | Determines the precise mass and confirms the molecular formula. |

| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-I). researchgate.net | Identifies carbonyl stretches from acetyl/acetate and C-N/C-I bonds. |

| X-ray Crystallography | 3D molecular structure and solid-state packing. rsc.org | Provides definitive structural proof if a suitable crystal can be grown. |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. mdpi.com | Characterizes the chromophore of the substituted indole system. |

Predictive Computational Modeling and Artificial Intelligence in Indole Chemistry

Computational chemistry and artificial intelligence (AI) are revolutionizing how chemical reactions are designed and understood.

Key Applications:

Reaction Mechanism and Kinetics: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study reaction mechanisms, predict the feasibility of reaction pathways, and understand the kinetics of reactions involving indoles. nih.govcopernicus.org

Predicting Molecular Properties: Computational models can predict various properties of indole derivatives, including their electronic spectra and reactivity, which helps in the interpretation of experimental data. nih.govresearchgate.net

AI in Synthesis Planning: Machine learning (ML) and AI are being developed to predict reaction outcomes, optimize reaction conditions, and even propose entire synthetic routes for complex molecules (retrosynthesis). researchgate.netjrfglobal.comijsetpub.com These tools can analyze vast datasets of chemical reactions to identify patterns and make predictions, accelerating the discovery of new synthetic methods. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies: Computational tools like 3D-pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used to understand how the structure of a molecule relates to its biological activity, guiding the design of more potent compounds. rsc.org

Broader Impact on Fundamental Chemical Sciences and Applied Research

The study of functionalized indoles like this compound has wide-ranging implications for both fundamental and applied science.

Medicinal Chemistry: The indole nucleus is a "privileged scaffold," meaning it is a common structural feature in many FDA-approved drugs and biologically active compounds. ijpsr.commdpi.comresearchgate.net Indole derivatives are investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govmdpi.comdntb.gov.ua The functional groups on this compound make it a valuable intermediate for creating libraries of new compounds for drug discovery.

Materials Science: Indole-based compounds are used in the development of organic materials with interesting optical and electronic properties. rsc.org They can be incorporated into dyes, fluorescent probes, and organic electronics. mdpi.com

Chemical Biology: Indole derivatives serve as chemical probes to study biological processes. Their unique fluorescence properties can be exploited for sensing and imaging applications within biological systems. mdpi.com

Agrochemicals: The indole structure is also found in herbicides and other agrochemicals, highlighting the broad utility of this heterocyclic system. beilstein-journals.org

Q & A

Q. What are the recommended synthetic routes for 1-Acetyl-5-iodo-1H-indol-3-yl acetate with high purity?

The synthesis of iodinated indole derivatives typically involves:

- Stepwise functionalization : Start with a 5-nitroindole precursor. Reduce the nitro group to an amine, followed by iodination via Sandmeyer or diazotization reactions. Acetylation of the indole nitrogen and esterification of the 3-hydroxy group can then be performed .

- Direct iodination : Use electrophilic iodinating agents (e.g., I₂/KI in acidic media) on pre-acetylated indole intermediates. Monitor regioselectivity using TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or dust .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the acetate group .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases to avoid decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for the acetyl group (~2.3 ppm for CH₃), iodinated aromatic protons (downfield shifts due to iodine’s electron-withdrawing effect), and acetate methylene protons .

- Mass spectrometry (EI-MS or ESI-MS) : Confirm molecular weight (expected [M+H]⁺ for C₁₂H₁₀INO₃: 342.97 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and confirm substitution patterns if single crystals are obtained (use SHELXL for refinement) .

Advanced Research Questions

Q. How does the iodo substituent influence the compound’s reactivity in cross-coupling reactions?

- Steric and electronic effects : The bulky iodine atom at C5 may hinder coupling at C3 but activates adjacent positions for nucleophilic substitution. Compare reactivity with bromo/chloro analogs (e.g., Suzuki-Miyaura coupling yields may be lower due to iodine’s poorer leaving-group ability) .

- Catalytic systems : Use Pd(PPh₃)₄ or CuI-based catalysts for Ullmann-type couplings. Optimize solvent (DMF or THF) and temperature (80–120°C) to improve yields .

Q. What strategies can mitigate conflicting crystallographic data during structure refinement?

- Data quality : Collect high-resolution data (<1.0 Å) to reduce ambiguity. Use synchrotron sources if twinning is suspected .

- Software tools : Employ SHELXL for refinement, leveraging constraints for thermal parameters and hydrogen bonding networks. Validate using R-factor convergence and residual density maps .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Q. What computational approaches predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with cholesteryl acetate’s membrane interaction models .

- Molecular docking : Screen against indole-binding proteins (e.g., tryptophan hydroxylase) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.